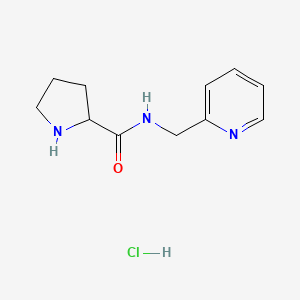

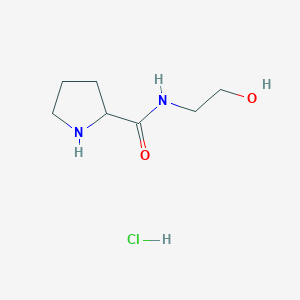

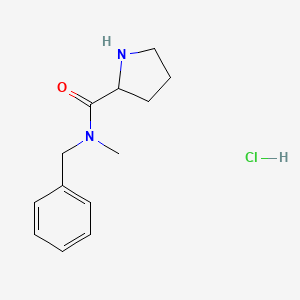

N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Overview

Description

“N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound with the molecular formula C15H19N3·3HCl . It is also known by other names such as “N-Methyl-2-(2-pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine trihydrochloride” and "N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine trihydrochloride" .

Scientific Research Applications

Pharmacological Profile and Binding Affinity

N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has been recognized for its high affinity and selectivity to the 5-HT1A receptor. Studies involving WAY-100635, a phenylpiperazine derivative of this compound, have demonstrated its ability to displace specific binding of the 5-HT1A radioligand, indicating a more than 100-fold selectivity relative to other 5-HT receptors and major neurotransmitter receptors. Furthermore, it has shown potent antagonist activity at the 5-HT1A receptor, without any evidence of agonist or partial agonist activity, marking its significance in studies related to 5-HT1A receptor function (Forster et al., 1995).

Synthesis and Molecular Modeling

Research into the synthesis and molecular modeling of this compound and its derivatives has demonstrated their potential in pharmacological properties. For instance, the synthesis of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides and subsequent anti-inflammatory activity screening showed considerable pharmacological properties. Molecular modeling studies provided evidence for the observed anti-inflammatory behavior, validating the pharmacological data (Barsoum, 2011).

Antiprotozoal Drugs and Trypanocidal Activity

In the field of antiprotozoal drugs, derivatives of this compound have shown significant activity. For example, quaternary 2-phenylimidazo[1,2-a]pyridinum salts derived from this compound have exhibited potent activity against Trypanosoma rhodesiense in mice, demonstrating their potential as potent drugs for the treatment of such infections (Sundberg et al., 1990).

Dopamine Receptor Antagonists

The compound has also been a focus in the synthesis of dopamine receptor antagonists. Research involving the synthesis of (S)-N-(3-pyrrolidinyl)benzamide derivatives highlighted their high affinity for dopamine D3 and D4 receptors, with selectivity over D2 receptors. This research has implications for the development of antipsychotic medications, emphasizing the compound's role in this therapeutic area (Ohmori et al., 1996).

Mechanism of Action

Target of Action

Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Similar compounds have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been found to have a range of effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of many compounds .

properties

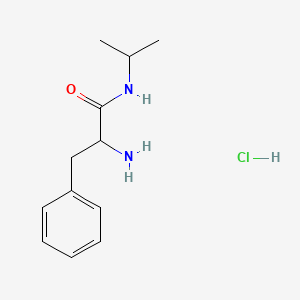

IUPAC Name |

N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c15-11(10-5-3-7-13-10)14-8-9-4-1-2-6-12-9;/h1-2,4,6,10,13H,3,5,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINAHOKCJMVHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1236261-25-8 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236261-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

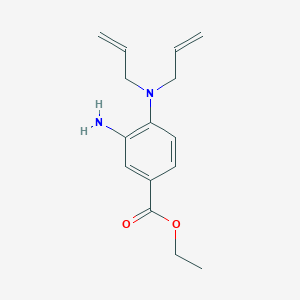

![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)

![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)